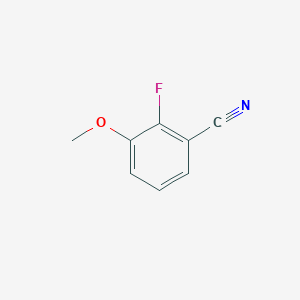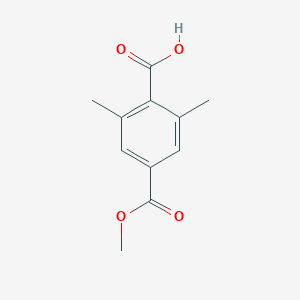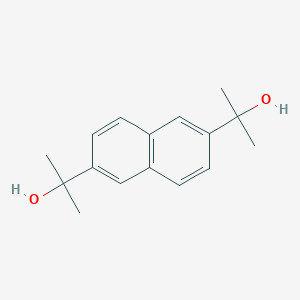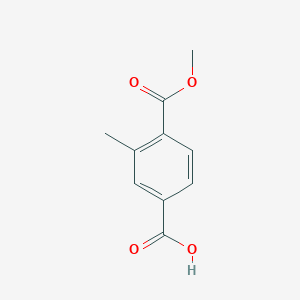
4-(Methoxycarbonyl)-3-methylbenzoic acid
Vue d'ensemble
Description
4-(Methoxycarbonyl)benzoic acid is a type of organic compound known as a benzoic acid. It has a molecular formula of C9H8O4 . It is a derivative of benzoic acid where a methoxycarbonyl group is attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(Methoxycarbonyl)-3-methylbenzoic acid” are not available, similar compounds are often synthesized through esterification of dicarboxylic acids .Molecular Structure Analysis
The molecular structure of 4-(Methoxycarbonyl)benzoic acid consists of a benzene ring with a methoxycarbonyl group and a carboxylic acid group attached to it .Applications De Recherche Scientifique
-
- Application : It is used in the preparation of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor .
- Results : The outcomes of these reactions would be the formation of thienylbenzoic acids, which have been found to inhibit the methionine aminopeptidase enzyme in E. coli .
- Application : It is used for copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
- Results : The outcomes of these reactions would be the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
4-methoxycarbonyl-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCRSABBNBNZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-3-methylbenzoic acid | |
CAS RN |
116934-87-3 | |
| Record name | 4-(methoxycarbonyl)-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

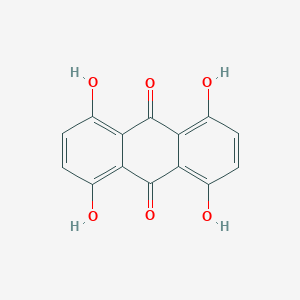
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
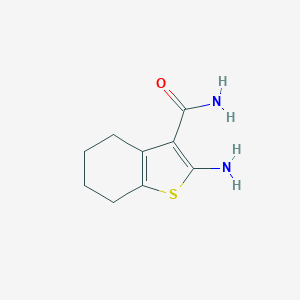
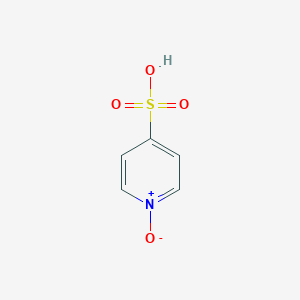
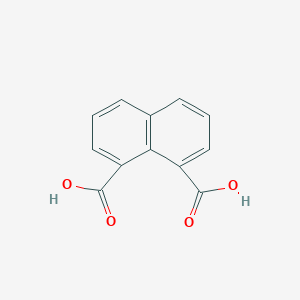
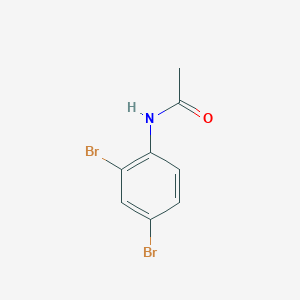
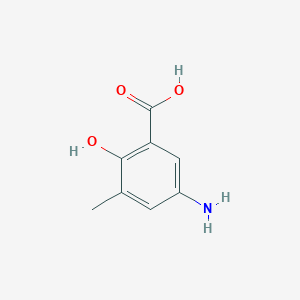

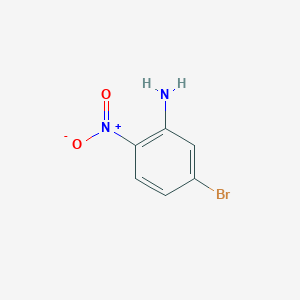
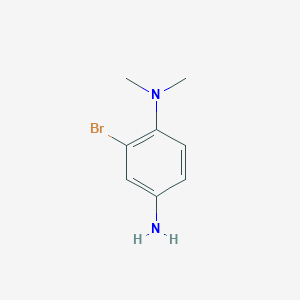
![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
